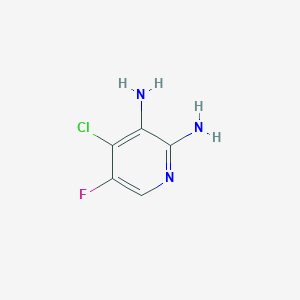
4-Chloro-5-fluoropyridine-2,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-5-fluoropyridine-2,3-diamine is a heterocyclic compound that contains both chlorine and fluorine atoms attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-fluoropyridine-2,3-diamine typically involves the nucleophilic substitution reactions of chlorinated and fluorinated pyridines. One common method includes the reaction of 4-chloro-2,3,5,6-tetrafluoropyridine with appropriate amines under controlled conditions . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-5-fluoropyridine-2,3-diamine undergoes various chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction type, where nucleophiles replace the chlorine or fluorine atoms.
Oxidation and Reduction: These reactions can modify the electronic properties of the pyridine ring.
Coupling Reactions: These are used to form more complex molecules by linking the pyridine ring with other aromatic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium fluoride in solvents like DMF.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Aplicaciones Científicas De Investigación
4-Chloro-5-fluoropyridine-2,3-diamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound is used in the development of herbicides and insecticides due to its ability to interfere with biological pathways in pests.
Materials Science: It is used in the synthesis of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-Chloro-5-fluoropyridine-2,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity. The compound can inhibit or activate specific pathways, leading to desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-5-fluoropyridine
- 3,4-Diamino-5-fluoropyridine
- 4-Chloro-2,3,5,6-tetrafluoropyridine
Uniqueness
4-Chloro-5-fluoropyridine-2,3-diamine is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring precise molecular interactions .
Propiedades
Fórmula molecular |
C5H5ClFN3 |
|---|---|
Peso molecular |
161.56 g/mol |
Nombre IUPAC |
4-chloro-5-fluoropyridine-2,3-diamine |
InChI |
InChI=1S/C5H5ClFN3/c6-3-2(7)1-10-5(9)4(3)8/h1H,8H2,(H2,9,10) |
Clave InChI |
RQVZSFHUPPUGMY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=N1)N)N)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



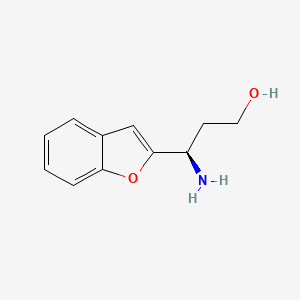
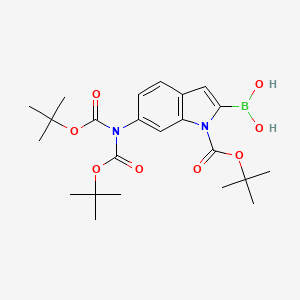
![6-Chloro-2-(difluoromethyl)benzo[b]thiophen-3-ol](/img/structure/B12974126.png)
![3-(5-(Imidazo[1,2-a]pyrimidine-2-carbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12974129.png)
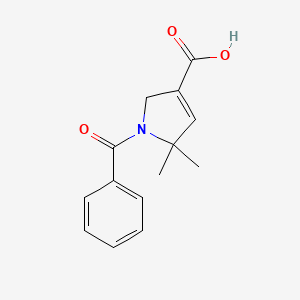

![2,3-Dimethyl-5-oxo-5,6-dihydropyrido[3,4-b]pyrazine-8-carboxylic acid](/img/structure/B12974145.png)
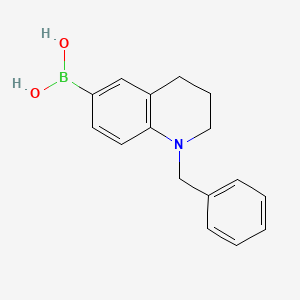

![8,8-difluoro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine](/img/structure/B12974165.png)
![Methyl 2-(((3aR,4S,6R,6aS)-6-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)acetate](/img/structure/B12974173.png)

![4-Bromo-7-methylthieno[3,2-d]pyrimidine](/img/structure/B12974186.png)
